molecular formula C10H8N2O3 B1301258 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide CAS No. 85124-17-0

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide

Cat. No.: B1301258
CAS No.: 85124-17-0
M. Wt: 204.18 g/mol
InChI Key: PFDMWGKCXRICRV-UHFFFAOYSA-N
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Description

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is a compound derived from isatin, a versatile molecule known for its diverse biological activities. This compound has garnered attention due to its potential cytotoxic properties, making it a subject of interest in medicinal chemistry research .

Biochemical Analysis

Biochemical Properties

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been shown to interact with enzymes involved in cellular metabolism and signaling pathways. For instance, it can inhibit certain enzymes that are crucial for cancer cell proliferation, thereby exhibiting cytotoxic effects . The compound’s ability to interact with these biomolecules is largely attributed to its structural features, which allow it to bind effectively to enzyme active sites.

Cellular Effects

The effects of this compound on cells are profound. It has been observed to induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7 . This compound influences cell signaling pathways, leading to the activation of apoptotic pathways and the inhibition of cell proliferation. Additionally, it affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis . The impact on cellular metabolism includes the disruption of metabolic pathways that are essential for cancer cell survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and thereby disrupting cellular processes . This compound also induces changes in gene expression by interacting with transcription factors and other regulatory proteins. The inhibition of enzyme activity and the modulation of gene expression contribute to its cytotoxic effects on cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its cytotoxic activity over extended periods . Long-term studies have indicated that it can induce sustained apoptotic effects in cancer cells, leading to a significant reduction in cell viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits minimal toxicity while maintaining its cytotoxic effects on cancer cells . At higher doses, it can induce toxic effects, including damage to healthy tissues . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes that play a role in the metabolism of nucleotides and amino acids . The compound’s impact on these pathways can lead to alterations in metabolic flux and changes in metabolite levels, which contribute to its cytotoxic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its cytotoxic effects. The compound’s distribution is influenced by its lipophilicity, which allows it to accumulate in lipid-rich regions of cells .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It has been found to localize in the cytoplasm and nucleus of cancer cells, where it interacts with key regulatory proteins . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its delivery to the appropriate cellular compartments .

Preparation Methods

The synthesis of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide typically involves the reaction of isatin with appropriate acetamide derivatives. One common method includes the use of isatin and 2-chloro-N-phenylacetamide derivatives in the presence of potassium carbonate (K₂CO₃), potassium iodide (KI), and dimethylformamide (DMF) as a solvent at a temperature of 80°C . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The major products formed depend on the specific reaction conditions and the substituents present on the starting material.

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that derivatives of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide exhibit notable antibacterial properties. A study evaluated various derivatives against multiple bacterial strains, revealing that certain modifications to the compound's structure enhanced its efficacy. For instance:

  • Compound Variants: Various substitutions on the indole ring were tested.
  • Efficacy: Some derivatives showed significant activity against strains such as Escherichia coli and Staphylococcus aureus .

Cytotoxic Activity

The cytotoxic potential of this compound has been extensively studied in cancer research. A series of derivatives were synthesized and tested against different cancer cell lines:

Compound Cell Line Tested Cytotoxicity Result
2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamideMCF7Most active
2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-(phenyl)acetamideA549Moderate activity
2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-chlorophenyl)acetamideHeLaLow activity

The compound demonstrated varying levels of cytotoxicity across different cell lines, with ortho-substituted derivatives generally exhibiting enhanced activity compared to meta and para substitutions .

Case Studies

Several studies have highlighted the practical applications of this compound in therapeutic contexts:

  • Antibacterial Study:
    • Researchers synthesized a series of new 23-dioxo-indolin derivatives and assessed their antibacterial activity against various strains. The results indicated that structural modifications could significantly impact efficacy .
  • Cytotoxicity Evaluation:
    • A comprehensive study involving a range of cell lines (MCF7, A549, HeLa) showed that specific derivatives were effective in inhibiting cell growth. The findings suggest potential for further development as anticancer agents .

Comparison with Similar Compounds

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is compared with other similar compounds derived from isatin, such as:

The uniqueness of this compound lies in its synthetic flexibility and the ability to modify its structure to enhance its biological activity and selectivity towards cancer cells.

Biological Activity

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide, commonly referred to as an isatin derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of molecules known for their potential in treating various diseases, particularly cancer. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and case studies related to this compound.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of isatin derivatives with acetic anhydride or acetyl chloride in the presence of a base. The resulting compound features a bicyclic structure that is pivotal for its biological activity. Various substitutions on the isatin core can significantly influence its pharmacological properties.

Anticancer Activity

The anticancer properties of this compound have been extensively studied. In a series of experiments conducted on different cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer), various derivatives exhibited significant cytotoxic effects.

CompoundCell Line TestedIC50 (µM)Notes
2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamideMCF70.5Most active against all tested cell lines .
2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-(phenyl)acetamideA5491.0Moderate activity observed .
2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-chlorophenyl)acetamideHeLa0.8Notable selectivity towards HeLa cells .

The mechanism of action appears to involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways involving proteins such as Bax and cleaved-caspase 3 .

Antibacterial and Antifungal Activity

Beyond anticancer effects, certain derivatives of this compound have demonstrated antibacterial and antifungal activities. For instance, studies have shown that some derivatives inhibit the growth of Gram-positive bacteria and fungi by disrupting cellular functions.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the N-substituent significantly affect biological potency. Compounds with ortho substitutions on the phenyl ring generally exhibit enhanced cytotoxic activity compared to meta or para substitutions. The presence of electron-withdrawing groups tends to increase activity by stabilizing the transition state during interaction with biological targets .

Case Studies

Several case studies highlight the clinical relevance of these compounds:

  • Study on MCF7 Cells : A derivative was tested against MCF7 cells showing an IC50 value of 0.5 µM, indicating strong cytotoxicity. The study suggested that structural modifications could lead to even more potent derivatives .
  • Mechanistic Insights : Research indicated that certain compounds enhance ROS levels by inhibiting thioredoxin reductase (TrxR), leading to apoptosis in sensitive cell lines like HCT116 .

Properties

IUPAC Name

2-(2,3-dioxoindol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c11-8(13)5-12-7-4-2-1-3-6(7)9(14)10(12)15/h1-4H,5H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDMWGKCXRICRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365556
Record name 2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85124-17-0
Record name 2,3-Dihydro-2,3-dioxo-1H-indole-1-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85124-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of isatin (5.0 g, 35 mmol), K2CO3 (5.5 g, 40 mmol) and chloroacetamide (3.74 g, 40 mmol) in a 100 mL of flask was added DMF (25 mL). The resulting mixture was heated at 90° C. (oil temp.) for 2 h. After cooling to rt, it was poured onto ice/H2O (200 mL) and the resulting precipitate was collected by suction filtration to give 2-(2,3-dioxoindolin-1-yl)acetamide (4.32 g) after drying. 1H NMR (400 MHz, DMSO-d6) δ 7.72 (s, 1H), 7.65 (t, J=7.6 Hz, 1H), 7.58 (d, J=7.2 Hz, 1H), 7.30 (s, 1H), 7.14 (t, J=7.4 Hz, 1H), 7.02 (d, J=8.0 Hz, 1H), 4.25 (s, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
3.74 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What structural features of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide derivatives were found to be crucial for their cytotoxic activity?

A1: The research primarily investigated the impact of substitutions on the N-phenyl ring of the 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide scaffold. The study revealed that ortho substitutions on the N-phenyl ring generally led to enhanced cytotoxic activity compared to meta or para substitutions []. Furthermore, compounds with ortho substitutions displayed greater efficacy against the MCF7 breast cancer cell line compared to A549 lung cancer and HeLa cervical cancer cell lines [].

Q2: Which compound exhibited the most potent cytotoxic activity among the tested derivatives?

A2: Out of the 18 synthesized derivatives, 2-(2,3-Dioxo-2,3-dihydro-1H -indol-1-yl)-N -(2-isopropylphenyl)acetamide demonstrated the most potent cytotoxic activity across all tested cell lines (MCF7, A549, HeLa, and HEK293) []. This finding highlights the significance of the ortho-isopropyl substitution on the N-phenyl ring for enhancing cytotoxic potential.

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